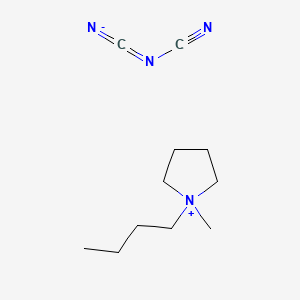
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate is an unsaturated fatty acid anion resulting from the removal of a proton from the carboxy group of (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid. It is a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It derives from a 9,11,15-octadecatrienoate. It is a conjugate base of a (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid.
Applications De Recherche Scientifique
1. Interaction with Amino Acids and Lipid Oxidation Products The interaction between various lipid oxidation products, including epoxy derivatives similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, and amino acids was explored. It was found that these lipids can significantly degrade amino acids through a Strecker-type mechanism, emphasizing the potential impact of lipid oxidation on amino acid integrity (Zamora, Gallardo, & Hidalgo, 2008).
2. Structural Analysis via NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine the geometrical configuration of short-living allene oxide reaction products, similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, under the catalysis by flaxseed allene oxide synthase (CYP74A) (Medvedeva et al., 2005).
3. Enzymatic and Thermal Conversions in Lipid Chemistry The conversion of fatty acid hydroperoxides to various products, including epoxy derivatives, through enzymatic and thermal processes was documented, offering insights into the biosynthesis and transformation pathways of similar complex lipids (Grechkin, Mukhtarova, & Hamberg, 2005).
4. Isolation and Characterization of Polyunsaturated Fatty Acids Studies have isolated and characterized monohydroxy-substituted polyunsaturated fatty acids from plants, providing a deeper understanding of the structural diversity and potential biological functions of these compounds, which are structurally related to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate (Kikuchi, Yaoita, & Kikuchi, 2008).
5. Exploration of Oxylipins from Microalgae Research on microalgae led to the isolation of various oxylipins, including derivatives structurally similar to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate. These compounds exhibited anti-inflammatory properties by inhibiting TNF-α production, indicating potential therapeutic applications (De los Reyes et al., 2014).
6. Cyclization of Natural Allen Oxide in Aprotic Solvent The spontaneous cyclization of natural allene oxide, closely related to (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienolate, was observed, leading to the formation of novel cyclopentenone compounds. This finding opens up new pathways for understanding the natural transformations of lipid-derived compounds (Medvedeva et al., 2007).
Propriétés
Nom du produit |
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate |
|---|---|
Formule moléculaire |
C18H27O3- |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(Z)-11-[(3S)-3-[(Z)-pent-2-enyl]oxiran-2-ylidene]undec-9-enoate |
InChI |
InChI=1S/C18H28O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,14,16H,2,4-7,9,12-13,15H2,1H3,(H,19,20)/p-1/b10-3-,11-8-,17-14?/t16-/m0/s1 |
Clé InChI |
YZBZORUZOSCZRN-YWHLHSFDSA-M |
SMILES isomérique |
CC/C=C\C[C@H]1C(=C/C=C\CCCCCCCC(=O)[O-])O1 |
SMILES canonique |
CCC=CCC1C(=CC=CCCCCCCCC(=O)[O-])O1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,13S,15R)-17,17-dimethyl-15-(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione](/img/structure/B1256833.png)
![(+)-8-[(4-Amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-quinoline](/img/structure/B1256834.png)
![[4-(3-Chlorophenyl)-1-piperazinyl]-[1-[4-(2-pyridinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1256836.png)
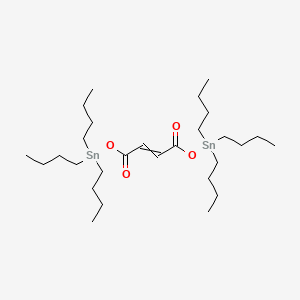
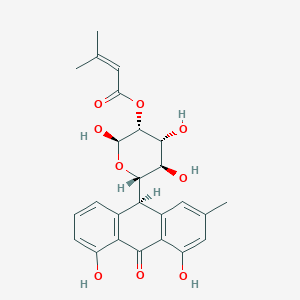
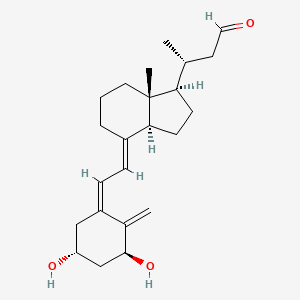
![[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate](/img/structure/B1256849.png)
![n-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide](/img/structure/B1256850.png)

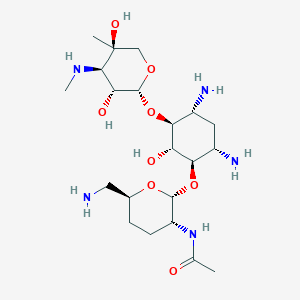
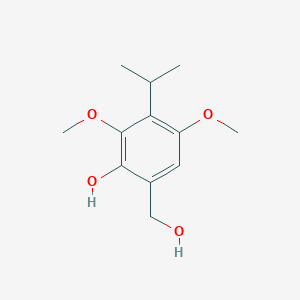

![methyl (1R,2R,18R,19S,22S,34R,37R,53R)-53-amino-18-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-42-chloro-64-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,25,27,48-tetrahydroxy-20,36,39,54,56,59-hexaoxo-30-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-43-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-7,13,46-trioxa-21,35,38,55,57,60-hexazaundecacyclo[38.15.2.23,6.214,17.219,34.18,12.129,33.141,45.010,37.023,28.047,52]hexahexaconta-3(66),4,6(65),8(64),9,11,14(63),15,17(62),23(28),24,26,29,31,33(61),41,43,45(58),47(52),48,50-henicosaene-22-carboxylate](/img/structure/B1256857.png)
